17-Butyl-13-(1-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
Overview
Description
11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a pyrimido-pyrrolo-quinoxaline core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often relies on optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce dihydro derivatives with modified functional groups.
Scientific Research Applications
11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide: This compound shares a similar pyrrolo-quinoxaline core but differs in its functional groups.
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Uniqueness
What sets 11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one apart is its specific structural configuration, which imparts unique chemical and biological properties
Properties
IUPAC Name |
17-butyl-13-(1-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-3-4-14-28-22-20(21-23(28)27-19-13-9-8-12-18(19)26-21)24(30)29(15-25-22)16(2)17-10-6-5-7-11-17/h5-13,15-16H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSGSNWOKHDZSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)C(C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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